Pyrrolidine, 1-[[5-(2-chlorophenyl)-3-pyridinyl]carbonyl]-2-methyl-
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Overview
Description
Pyrrolidine, 1-[[5-(2-chlorophenyl)-3-pyridinyl]carbonyl]-2-methyl- is a complex organic compound that features a pyrrolidine ring, a chlorophenyl group, and a pyridinyl carbonyl group. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pyrrolidine, 1-[[5-(2-chlorophenyl)-3-pyridinyl]carbonyl]-2-methyl- typically involves the construction of the pyrrolidine ring followed by the introduction of the chlorophenyl and pyridinyl carbonyl groups. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions to form the pyrrolidine ring. Subsequent steps involve the functionalization of the ring to introduce the desired substituents .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently .
Chemical Reactions Analysis
Types of Reactions
Pyrrolidine, 1-[[5-(2-chlorophenyl)-3-pyridinyl]carbonyl]-2-methyl- can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen to the compound.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .
Scientific Research Applications
Pyrrolidine, 1-[[5-(2-chlorophenyl)-3-pyridinyl]carbonyl]-2-methyl- has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including antimicrobial, antiviral, and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Pyrrolidine, 1-[[5-(2-chlorophenyl)-3-pyridinyl]carbonyl]-2-methyl- involves its interaction with specific molecular targets in biological systems. These targets may include enzymes, receptors, or nucleic acids. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine-2,5-dione: Known for its inhibitory activity on carbonic anhydrase isoenzymes.
Pyrrolidine-2-one: Used in various medicinal chemistry applications.
Pyrrolizines: Studied for their biological activities.
Uniqueness
Pyrrolidine, 1-[[5-(2-chlorophenyl)-3-pyridinyl]carbonyl]-2-methyl- is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields .
Properties
CAS No. |
613660-97-2 |
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Molecular Formula |
C17H17ClN2O |
Molecular Weight |
300.8 g/mol |
IUPAC Name |
[5-(2-chlorophenyl)pyridin-3-yl]-(2-methylpyrrolidin-1-yl)methanone |
InChI |
InChI=1S/C17H17ClN2O/c1-12-5-4-8-20(12)17(21)14-9-13(10-19-11-14)15-6-2-3-7-16(15)18/h2-3,6-7,9-12H,4-5,8H2,1H3 |
InChI Key |
QSQMWRPSONLDDX-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCN1C(=O)C2=CN=CC(=C2)C3=CC=CC=C3Cl |
Origin of Product |
United States |
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